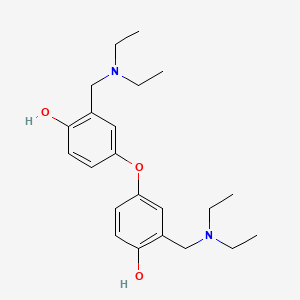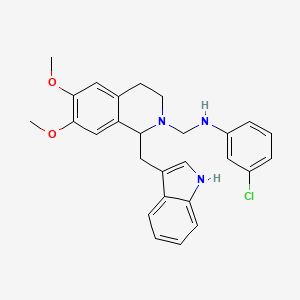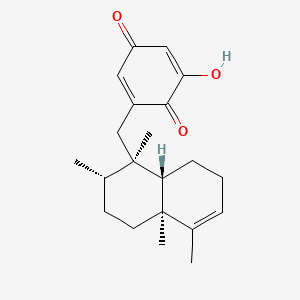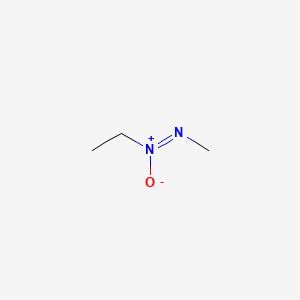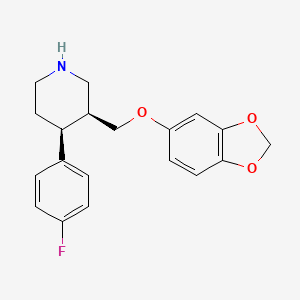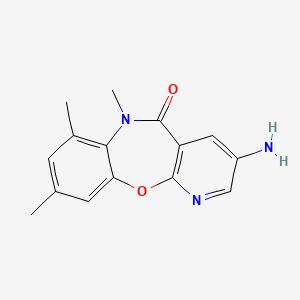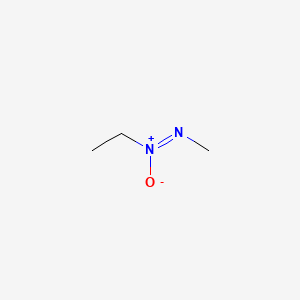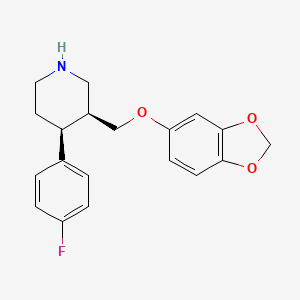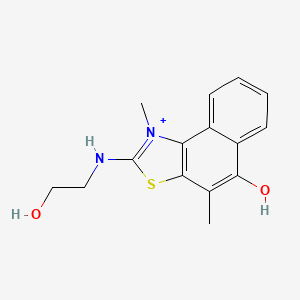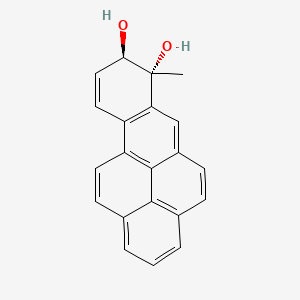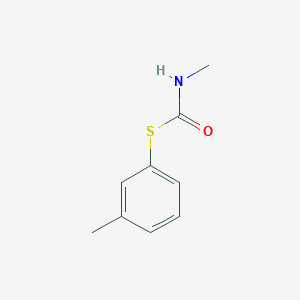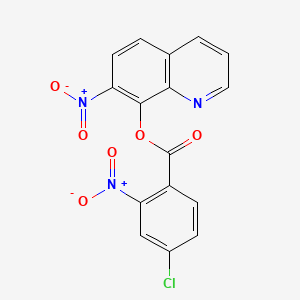![molecular formula C26H29N3O4 B12798630 1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane CAS No. 6968-78-1](/img/structure/B12798630.png)
1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 66261, also known as 1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane, is a chemical compound with the molecular formula C26H29N3O4. This compound is notable for its unique structure, which includes both methoxy and nitrophenyl groups. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 66261 typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with 4-nitrobenzylamine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then cyclized using a suitable cyclizing agent to form the diazinane ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of NSC 66261 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
NSC 66261 undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-aminobenzyl derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
NSC 66261 has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Used in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of NSC 66261 involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. For example, the nitrophenyl group can participate in redox reactions, influencing oxidative stress within cells. The methoxy groups can also modulate the compound’s solubility and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
NSC 66261 can be compared with other similar compounds, such as:
1,3-Bis[(4-methoxyphenyl)methyl]-2-phenyl-1,3-diazinane: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-chlorophenyl)-1,3-diazinane: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior and biological activity.
The uniqueness of NSC 66261 lies in its combination of methoxy and nitrophenyl groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6968-78-1 |
|---|---|
Fórmula molecular |
C26H29N3O4 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane |
InChI |
InChI=1S/C26H29N3O4/c1-32-24-12-4-20(5-13-24)18-27-16-3-17-28(19-21-6-14-25(33-2)15-7-21)26(27)22-8-10-23(11-9-22)29(30)31/h4-15,26H,3,16-19H2,1-2H3 |
Clave InChI |
JHJYKSSYLCJMGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


